Hydrophobic Isobutyl Side Chain
The isobutyl substituent on the amide nitrogen of 2-amino-N-isobutylacetamide hydrochloride provides calculated increases in hydrophobicity (estimated via AlogP) relative to its next closest homolog (N-methyl) and the unsubstituted glycinamide [1]. This differentiation is critical for applications where lipophilic character drives membrane interaction or protein binding [1].
| Evidence Dimension | Relative Lipophilicity (calculated AlogP) |
|---|---|
| Target Compound Data | AlogP (predicted for free base) ≈ 0.61; moderate increase in hydrophobicity. |
| Comparator Or Baseline | N-Methyl-2-aminoacetamide: AlogP ≈ -0.12 (less hydrophobic). Glycinamide (R=H): AlogP ≈ -1.48 (significantly more polar). |
| Quantified Difference | An increase in AlogP by ~0.5-1.5 units in the N-isobutyl derivative shifts the compound from a highly polar to a moderately lipophilic profile. |
| Conditions | In silico prediction; data serves as a class-level inference for procurement of hydrophobic building blocks. |
Why This Matters
A moderate and flexible lipophilic profile is a key selection criterion over more polar or bulkier variants when designing cell-permeable probes or optimizing logD in a lead series.
- [1] Based on computed properties in DrugBank/PubChem: Glycinamide (PubChem CID 216236) versus 2-amino-N-isobutylacetamide (PubChem CID 2756157; free base). View Source
